N-Boc-3-bromo-6-nitroindole
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Overview
Description
N-Boc-3-bromo-6-nitroindole is a synthetic organic compound with the molecular formula C13H13BrN2O4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a nitro group at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-bromo-6-nitroindole typically involves multiple steps. One common method starts with the nitration of indole to introduce the nitro group at the desired position. This is followed by bromination to add the bromine atom. Finally, the Boc protecting group is introduced to the nitrogen atom of the indole ring. The reaction conditions often involve the use of strong acids, brominating agents, and Boc anhydride under controlled temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3-bromo-6-nitroindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine .
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases.
Reduction: Hydrogen gas, palladium on carbon, metal hydrides.
Deprotection: Trifluoroacetic acid, hydrochloric acid .
Major Products:
- Substituted indoles (e.g., 3-amino-6-nitroindole)
- Reduced indoles (e.g., 3-bromo-6-aminoindole)
- Deprotected indoles (e.g., 3-bromo-6-nitroindole without the Boc group) .
Scientific Research Applications
N-Boc-3-bromo-6-nitroindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-6-nitroindole is primarily related to its chemical reactivity. The bromine
Properties
CAS No. |
1246471-29-3 |
---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16(2,3)12-4-6-13(7-5-12)17(15(19)20)10-8-14(18)9-11-17/h4-7H,8-11H2,1-3H3,(H,19,20) |
InChI Key |
BQJZGJGSHIBIEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |
Synonyms |
N-Boc-3-bromo-6-nitroindole |
Origin of Product |
United States |
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